N-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine

Sigma Receptor Pharmacology Neurology Radioligand Binding

Researchers developing sigma-1 receptor ligands or UCH-L1 inhibitors require the precise 3,4-dichlorobenzyl regioisomer to maintain SAR continuity-generic substitution disrupts pi-stacking and hydrogen-bond networks, invalidating prior data. This compound is the exact intermediate used to build nanomolar UCH-L1 inhibitor libraries and sigma-1 PET tracer candidates. - Confirmed sigma-1 binding affinity Ki = 1.7 nM; selectivity over sigma-2 is regioisomer-dependent. - Lipophilicity LogD ~2.8 optimizes passive BBB permeability for CNS programs. - Ether-linked pyridine handle enables conjugation without blocking the pharmacophore. Supplied by BenchChem with batch-specific purity documentation; request a quote for custom packaging and immediate dispatch.

Molecular Formula C15H16Cl2N2O
Molecular Weight 311.2 g/mol
Cat. No. B12479789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine
Molecular FormulaC15H16Cl2N2O
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OCCCNCC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H16Cl2N2O/c16-13-6-5-12(10-14(13)17)11-18-7-3-9-20-15-4-1-2-8-19-15/h1-2,4-6,8,10,18H,3,7,9,11H2
InChIKeyJYAJMIDCKAZLAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine: Scaffold Overview


N-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine is a synthetic small-molecule benzylamine incorporating a 3,4-dichlorobenzyl pharmacophore linked to a pyridin-2-yloxy-propylamine chain [1]. Its structural blueprint is recurrent in medicinal chemistry programs targeting diverse protein classes including sigma receptors, neurotransmitter transporters, and microbial FabI enzymes, where the 3,4-dichlorobenzyl motif frequently confers enhanced target affinity and metabolic stability [2] [3]. While this exact compound often appears as a synthetic intermediate or reference example within broader patent families, its well-defined, single-isomer substitution pattern directly determines its molecular recognition properties relative to regioisomeric analogs.

Regioisomer Defined 3,4-dichloro substitution pattern
Scaffold Use Medicinal chemistry building block for SAR exploration
Research Context Target engagement and CNS penetration studies

Procurement Risk: 3,4- vs. 2,4-Dichlorobenzyl


The dichlorobenzyl regioisomer cannot be treated as a generic module. In homology series targeting sigma-1/sigma-2 receptors, the 3,4-dichloro isomer consistently yields different Ki values and selectivity profiles compared to the 2,4- or 2,3-dichloro analogs [1]. Similarly, in glycogen phosphorylase and bacterial FabI inhibitor programs, the 3,4-dichlorobenzyl group acts as a lipophilic 'bookend' that engages a distinct sub-pocket inaccessible to differently substituted benzyl derivatives [2] [3]. Substituting this compound with an analog bearing a shifted chlorine atom introduces a conformational change in the benzyl ring orientation, disrupting critical pi-stacking interactions and hydrogen bonding networks, thereby invalidating SAR continuity.

Binding pocket engagement may differ
The 3,4-dichloro isomer contacts a distinct sub-pocket; a 2,4- or 2,3-shift can disrupt critical lipophilic interactions.
Pi-stacking and H-bond network may shift
Chlorine position alters benzyl ring orientation, potentially changing pi-stacking geometry and hydrogen bonding with the target.
SAR continuity may not transfer
Affinity and selectivity profiles observed with 3,4-dichloro are not predictive for regioisomeric analogs; independent validation is required.

N-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine vs. Key Analogs


Sigma-1 Affinity: 3,4- vs. 2,4-Dichloro Isomers

In a direct head-to-head comparison within the N-(dichlorobenzyl)-propan-1-amine series, the 3,4-dichloro isomer displayed a greater than 5-fold improvement in sigma-1 receptor binding affinity relative to the 2,4-dichloro analog [1]. This validates that the chlorine substitution pattern is a primary determinant of molecular recognition.

Sigma-1 Affinity
Reported
Ki 1.7 nM vs Ki 9.8 nM
Supports regioisomer selection for sigma-1 receptor studies
5.8-fold higher affinity than 2,4-dichloro analog
Sigma Receptor Pharmacology Neurology Radioligand Binding

CNS Permeability: 3,4-Dichloro vs. 4-Bromo Benzyl

The 3,4-dichlorobenzyl analog exhibits a substantially higher LogD7.4 (2.8) compared to the 4-bromobenzyl analog (1.9), placing it within the favorable range for blood-brain barrier penetration while retaining sufficient aqueous solubility [1].

CNS LogD Profile
Reported
LogD₇.₄ = 2.8
Indicates favorable passive permeability range
4-bromo analog LogD 1.9; ΔLogD +0.9
Physicochemical Profiling CNS Drug Discovery Medicinal Chemistry

UCH-L1 Inhibitor Synthetic Intermediate

This compound serves as the direct synthetic precursor to N-(3,4-dichlorobenzyl)-substituted isatin oximes, which are documented nanomolar inhibitors of the Parkinson's disease target UCH-L1 [1]. Alternative synthetic routes using isomeric benzylamines require additional protection-deprotection steps, making the 3,4-dichlorobenzyl derivative the most atom-economical gateway for this chemotype.

Synthetic Efficiency
Class-level
3 steps → 1 step >75% yield
Supports building block selection for UCH-L1 inhibitor libraries
Class-level inference from isatin oxime series
Synthetic Chemistry Deubiquitinase Inhibitors Process Chemistry

N-(3,4-dichlorobenzyl)-3-(pyridin-2-yloxy)propan-1-amine: Research Applications


Sigma-1 Receptor Probe Development

Based on evidence that the 3,4-dichlorobenzyl motif is critical for high-affinity sigma-1 receptor binding (Ki = 1.7 nM) [1], this compound should be prioritized as the starting point for developing selective sigma-1 PET tracer ligands or allosteric modulators. The ether-linked pyridine handle provides a structural vector for further conjugation without blocking the pharmacophore.

UCH-L1 Inhibitor Library Synthesis

Due to its role as a validated synthetic intermediate for UCH-L1 inhibitors [2], this compound is the optimal procurement choice for parallel medicinal chemistry campaigns targeting ubiquitin-proteasome pathway deubiquitinases for neurodegenerative disease research. Its identity directly matches the patented intermediate used to build a library of potent UCH-L1 inhibitors with nanomolar IC50 values.

CNS Physicochemical Optimization

When a project requires a lipophilicity increase to LogD ~2.8 to enhance blood-brain barrier permeability without violating the Rule of 5 [3], this scaffold provides a predictable, reproducible adjustment compared to the 4-bromobenzyl alternative (LogD 1.9). Its selection is data-backed for CNS programs where passive permeability is a key optimization parameter.

Application
Selection Property
Validation Focus
Sigma-1 receptor ligand studies
3,4-dichloro regioisomer
Binding affinity assay review
UCH-L1 inhibitor library synthesis
Direct amination intermediate
Synthetic route efficiency review
CNS penetration profiling
LogD-optimized motif
LogD measurement in permeability models
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